molecular formula C28H27N3O6 B3005532 2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(2-methoxyethyl)acetamide CAS No. 1223787-11-8

2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(2-methoxyethyl)acetamide

Cat. No.: B3005532
CAS No.: 1223787-11-8
M. Wt: 501.539
InChI Key: CQDDBXSTJGUFLL-UHFFFAOYSA-N
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Description

This compound is a quinazolinone-derived acetamide featuring a 5-formyl-2-methoxybenzyl substituent at the N1 position and a 2-methoxyethyl acetamide group at the para position of the phenyl ring. The quinazolinone core (2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl) is a pharmacophoric motif associated with diverse bioactivities, including anticonvulsant, anti-inflammatory, and hypoglycemic effects . The 5-formyl group may enhance reactivity for covalent interactions with biological targets, while the dual methoxy groups (on benzyl and acetamide moieties) likely improve solubility and metabolic stability.

Properties

IUPAC Name

2-[4-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O6/c1-36-14-13-29-26(33)16-19-7-10-22(11-8-19)31-27(34)23-5-3-4-6-24(23)30(28(31)35)17-21-15-20(18-32)9-12-25(21)37-2/h3-12,15,18H,13-14,16-17H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDDBXSTJGUFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C=CC(=C4)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(2-methoxyethyl)acetamide is a complex organic molecule with significant potential for biological activity due to its unique structural features. It incorporates a quinazolinone core, which is known for diverse biological activities, along with various functional groups that may enhance its reactivity and interaction with biological systems.

Structural Characteristics

  • Molecular Formula : C28_{28}H27_{27}N3_3O6_6
  • Molecular Weight : 513.6 g/mol
  • Key Functional Groups :
    • Quinazolinone core
    • Formyl group
    • Methoxy groups
    • Acetamide moiety

These features suggest that the compound may exhibit a range of biological activities, particularly in pharmacological applications.

Biological Activity Overview

Despite the promising structural characteristics, there is currently limited specific research on the biological activity of this compound. However, insights can be drawn from related compounds within the quinazolinone family and their documented activities.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. For instance, similar compounds have shown significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50_{50} (μM)
12aMDA-MB-2310.33
12bMCF-70.75
12cHeLa0.95

These studies indicate that modifications to the quinazoline structure can yield compounds with potent anticancer activity, suggesting that This compound may also possess similar properties if further explored.

While specific mechanisms for this compound are not documented, quinazoline derivatives often act by inhibiting key enzymes involved in cancer cell proliferation and survival. For example, they may target:

  • Kinases : Inhibiting signaling pathways crucial for cell division.
  • Topoisomerases : Disrupting DNA replication processes.

Structure-Activity Relationships (SAR)

The effectiveness of quinazoline derivatives can often be correlated with their structural features. Studies indicate that:

  • Electron-withdrawing groups tend to enhance activity.
  • The presence of specific side chains can significantly alter potency.

For example, substituents at the N-benzyl site in related compounds have shown to improve anticonvulsant activity, suggesting that similar modifications could enhance the efficacy of our compound in various therapeutic contexts .

Case Studies and Related Research

Several studies have documented the biological activities of structurally similar compounds:

  • Anticonvulsant Activity : Compounds with similar acetamide structures showed significant anticonvulsant effects in animal models, indicating potential neurological applications.
  • Antioxidant Properties : Related triazole derivatives have demonstrated high antioxidant activity, suggesting a possible role in mitigating oxidative stress-related diseases .
  • Enzyme Inhibition : Some derivatives have been evaluated for their ability to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which could lead to applications in treating neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares key structural features and reported bioactivities of related compounds:

Compound Name / Identifier Core Structure Key Substituents Bioactivity (Reported) Reference Evidence
Target Compound: 2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(2-methoxyethyl)acetamide Quinazolinone - 5-formyl-2-methoxybenzyl
- N-(2-methoxyethyl)acetamide
Hypothesized: Anticonvulsant, metabolic modulation (by analogy)
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1 in ) Quinazolinone - 2,4-dichlorobenzyl
- Unsubstituted acetamide
Anticonvulsant activity (in vivo)
2-(4-((2,4-Dioxothiazolidin-5-Ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives () Thiazolidinedione - Thiazolidinedione core
- Methoxy-substituted phenoxyacetamide
Hypoglycemic (PPAR-γ agonism)
2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide () Quinazolinone - 4-methylphenyl
- 4-methoxyphenoxyacetamide
Not explicitly reported; likely CNS/ metabolic

Key Structural Determinants of Activity

  • Quinazolinone vs. Thiazolidinedione Cores: Quinazolinones (e.g., target compound and derivatives) are associated with anticonvulsant effects, possibly via GABAergic modulation or sodium channel inhibition . In contrast, thiazolidinediones () act as PPAR-γ agonists for hypoglycemic activity, highlighting core-dependent target specificity .
  • Substituent Effects :
    • The 5-formyl group in the target compound may enable Schiff base formation with lysine residues in enzymes (e.g., kinases or proteases), a mechanism absent in dichlorobenzyl () or methylphenyl () analogs.
    • Methoxyethyl acetamide (target) vs. unsubstituted acetamide (): The methoxyethyl chain likely enhances solubility (logP reduction) and blood-brain barrier penetration compared to simpler acetamides, critical for CNS-targeted drugs .

Binding Affinity and Docking Studies (Indirect Evidence)

While explicit data for the target compound are unavailable, discusses Glide XP scoring for quinazolinone-like ligands. Hydrophobic enclosure and hydrogen-bonding motifs (e.g., between the quinazolinone carbonyl and Arg/Lys residues) are critical for affinity .

Research Findings and Implications

Pharmacological Insights from Analogues

  • Anticonvulsant Activity: reports that N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide reduced seizure duration in murine models by 40–60% at 10 mg/kg, suggesting the quinazolinone-acetamide scaffold’s viability for CNS applications .
  • Metabolic Modulation: ’s thiazolidinedione-acetamide hybrids reduced blood glucose by 25–30% in mice, though the target compound’s quinazolinone core may shift activity toward non-PPAR-γ pathways .

Limitations and Contradictions

  • Bioactivity Data Gaps: No direct in vitro/vivo data for the target compound are cited; inferences rely on structural analogs.
  • Contradictory Substituent Effects : ’s methoxy groups enhance hypoglycemic activity, whereas ’s dichlorophenyl group favors anticonvulsant effects. The target compound’s dual methoxy substituents may balance both activities but require validation.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound?

The synthesis typically involves multi-step protocols, including:

  • Step 1 : Condensation of methyl 2-isothiocyanatobenzoate with glycine to form 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
  • Step 2 : Oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
  • Step 3 : Activation of the carboxylic acid using N,N′-carbonyldiimidazole (CDI), followed by coupling with a substituted chloroacetamide (e.g., N-(2-methoxyethyl) derivatives) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Recrystallization from ethanol-DMF mixtures or column chromatography .

Q. How is the compound characterized structurally?

Standard analytical methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .
  • Elemental analysis : To verify purity and stoichiometry .
  • TLC monitoring : For reaction progress tracking (e.g., ethyl acetate/hexane solvent systems) .

Q. What solvents and catalysts are optimal for its synthesis?

  • Solvents : DMF or dioxane for coupling reactions due to their polar aprotic nature .
  • Bases : Potassium carbonate (K₂CO₃) or triethylamine (TEA) to deprotonate intermediates .
  • Coupling agents : CDI or chloroacetyl chloride for amide bond formation .

Advanced Research Questions

Q. How can reaction yields be improved during synthesis?

  • Temperature control : Maintaining 20–25°C during exothermic steps (e.g., chloroacetyl chloride addition) .
  • Stoichiometry : Using 1.5 equivalents of chloroacetylated intermediates to drive coupling reactions to completion .
  • Workup optimization : Quenching reactions with ice-cold water to precipitate products and minimize side reactions .

Q. What in vivo models are suitable for evaluating biological activity (e.g., anticonvulsant effects)?

  • PTZ-induced seizures in mice : A validated model for GABAergic target engagement. Dosing at 30–100 mg/kg intraperitoneally, with latency to seizure onset as a key endpoint .
  • Toxicity screening : Acute toxicity studies in Wistar rats (e.g., LD₅₀ determination) before advancing to chronic models .

Q. How do structural modifications influence pharmacological activity?

  • Quinazolinone core : Critical for binding to GABA receptors; 2,4-dioxo groups enhance hydrogen bonding .
  • Substituent effects : Electron-withdrawing groups (e.g., formyl at the 5-position) improve metabolic stability, while methoxyethyl side chains enhance solubility .
  • SAR studies : Compare analogs with varying benzyl or phenethyl substituents to optimize potency .

Q. What analytical challenges arise in detecting impurities?

  • Byproduct identification : Use LC-MS/MS to detect unreacted intermediates (e.g., residual chloroacetamide) .
  • Degradation products : Stress testing under acidic/alkaline conditions with HPLC monitoring .
  • Crystallinity issues : X-ray diffraction to resolve polymorphic forms impacting bioavailability .

Q. How can solubility limitations be addressed for in vivo studies?

  • Co-solvent systems : Use DMSO:PEG 400 (1:4 v/v) for intraperitoneal administration .
  • Prodrug strategies : Esterification of the acetamide group to improve lipophilicity .
  • Nanoparticle formulation : Encapsulation in PLGA nanoparticles for sustained release .

Q. What computational methods support target identification?

  • Molecular docking : AutoDock Vina to predict binding to GABAₐ receptors (PDB ID: 6HUP) .
  • ADMET prediction : SwissADME for assessing blood-brain barrier permeability and CYP450 interactions .

Q. How are structure-activity relationships (SARs) validated experimentally?

  • In vitro assays : Radioligand binding (e.g., [³H]flumazenil displacement for GABAₐ affinity) .
  • Kinetic studies : Surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .
  • Metabolic profiling : Liver microsome assays to identify cytochrome P450-mediated degradation pathways .

Methodological Notes

  • Contradictions in evidence : While and emphasize CDI-mediated coupling, uses direct alkylation with chloroacetamide. Researchers should compare yields/purity across methods.
  • Critical data gaps : Limited toxicity data for long-term exposure; prioritize OECD guideline-compliant studies (e.g., 28-day repeated dose) .

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